Cas no 161011-06-9 (2-Azetidinone, 1,4-dimethyl-3-[2-[(phenylmethyl)amino]ethyl]-, (3S,4S)-)
![2-Azetidinone, 1,4-dimethyl-3-[2-[(phenylmethyl)amino]ethyl]-, (3S,4S)- structure](https://www.kuujia.com/scimg/cas/161011-06-9x500.png)
161011-06-9 structure
Product name:2-Azetidinone, 1,4-dimethyl-3-[2-[(phenylmethyl)amino]ethyl]-, (3S,4S)-
CAS No:161011-06-9
MF:C14H20N2O
MW:232.321403503418
CID:1340400
2-Azetidinone, 1,4-dimethyl-3-[2-[(phenylmethyl)amino]ethyl]-, (3S,4S)- Chemical and Physical Properties
Names and Identifiers
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- 2-Azetidinone, 1,4-dimethyl-3-[2-[(phenylmethyl)amino]ethyl]-, (3S,4S)-
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- Inchi: 1S/C14H20N2O/c1-11-13(14(17)16(11)2)8-9-15-10-12-6-4-3-5-7-12/h3-7,11,13,15H,8-10H2,1-2H3/t11-,13-/m0/s1
- InChI Key: QQDQSNNZCUTBME-AAEUAGOBSA-N
- SMILES: N1(C)[C@@H](C)[C@H](CCNCC2=CC=CC=C2)C1=O
Computed Properties
- Exact Mass: 232.1577
Experimental Properties
- Density: 1.045±0.06 g/cm3(Predicted)
- Boiling Point: 374.7±15.0 °C(Predicted)
- PSA: 32.34
- pka: 9.15±0.19(Predicted)
2-Azetidinone, 1,4-dimethyl-3-[2-[(phenylmethyl)amino]ethyl]-, (3S,4S)- Related Literature
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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